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Commercial Suppliers and Technical Applications of Licarbazepine-d4 for Research

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A comprehensive guide for researchers, scientists, and drug development professionals on the commercial availability and experimental applications of Licarbazepine-d4.

This technical guide provides an in-depth overview of the commercial suppliers of Licarbazepine-d4, a deuterated analog of Licarbazepine, for research purposes. It includes a comparative table of product specifications from various suppliers, detailed experimental protocols for its use as an internal standard in mass spectrometry and for studying its effects on voltage-gated sodium channels, and a diagram of the relevant metabolic pathway.

Commercial Availability of Licarbazepine-d4

Licarbazepine-d4 is available from several commercial suppliers, primarily for use in research and development. It is often used as an internal standard for the quantitative analysis of Licarbazepine and its precursors in biological samples. The following table summarizes the product offerings from a selection of suppliers.



Supplier	Product Name(s)	CAS Number(s)	Molecular Formula	Molecular Weight (g/mol)	Purity/Isoto pic Enrichment
Clearsynth	Licarbazepin e-d4	1020719-39- 4	C15H10D4N2O	258.31	≥90% by HPLC
Clinivex	(S)- Licarbazepin e-d4, 10,11- Dihydro-10- hydroxy Carbamazepi ne-D4 (Major)	104746-04-5, 1020719-39- 4	C15H10D4N2O 2	258.31	Not specified
A2B Chem	Licarbazepin e-d4-1	1188265-49- 7	C15H10D4N2O	258.3085	96%
Alentris Research	10,11- Dihydro-10- hydroxy Carbamazepi ne-D4	1020719-39- 4	C15H10D4N2O	258.3	Not specified
InvivoChem	Licarbazepin e-d4	1020719-39- 4	C15H10D4N2O	258.31	Not specified
MedChemEx press	Licarbazepin e-d4-1	1188265-49- 7	C15H10D4N2O	258.31	Not specified
Simson Pharma	10,11- Dihydro-10- hydroxy Carbamazepi ne-D4 (Major)	1020719-39- 4	C15H10D4N2O 2	Not specified	Not specified

Metabolic Pathway of Eslicarbazepine Acetate to Licarbazepine



Eslicarbazepine acetate is a prodrug that is rapidly and extensively metabolized to its active metabolite, (S)-licarbazepine (eslicarbazepine), through hydrolysis.[1][2] This metabolic conversion is a key step in the drug's mechanism of action.[2]



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Metabolic pathway of Eslicarbazepine Acetate.

Experimental Protocols

Licarbazepine-d4 is a valuable tool in both bioanalytical and pharmacological research. Below are detailed methodologies for its key applications.

Quantification of Licarbazepine using LC-MS/MS with Licarbazepine-d4 as an Internal Standard

This protocol outlines a general procedure for the quantification of Licarbazepine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with Licarbazepine-d4 serving as an internal standard.[3]

- 1. Sample Preparation:
- To 50 μL of plasma sample, calibrator, or control, add 100 μL of an internal standard working solution of Licarbazepine-d4 in acetonitrile.[4]
- Vortex the mixture to precipitate proteins.
- Centrifuge the samples to pellet the precipitated proteins.
- Dilute the supernatant 1:10 with the initial mobile phase.
- 2. Chromatographic Conditions:



- LC System: A high-performance liquid chromatography (HPLC) system.
- Column: A chiral column such as Daicel CHIRALCEL OD-H (5 μ m, 50 mm × 4.6 mm) is suitable for enantioselective separation.
- Mobile Phase: An isocratic mobile phase, for example, 80% n-hexane and 20% ethanol/isopropyl alcohol (66.7/33.3, v/v).
- Flow Rate: A typical flow rate is 0.8 mL/min.
- Injection Volume: 5-10 μL.
- 3. Mass Spectrometric Conditions:
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive ion electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Licarbazepine: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 255.2 → 237.1).
 - Licarbazepine-d4 (Internal Standard): Monitor the corresponding transition for the deuterated analog (e.g., m/z 259.2 → 241.1, specific m/z will depend on the exact deuteration pattern).

4. Data Analysis:

 The concentration of Licarbazepine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a standard curve generated from samples with known concentrations of Licarbazepine.

Investigation of Licarbazepine's Effect on Voltage-Gated Sodium Channels using Whole-Cell Patch-Clamp



Electrophysiology

This protocol describes the use of the whole-cell patch-clamp technique to study the effects of S-Licarbazepine on voltage-gated sodium channels (VGSCs) in neuronal cell lines or primary neurons.

1. Cell Preparation:

- Culture a suitable cell line endogenously expressing VGSCs (e.g., N1E-115 mouse neuroblastoma cells) or use acutely dissociated neurons.
- Plate the cells on glass coverslips for recording.
- 2. Electrophysiological Recording:
- Amplifier: Use a patch-clamp amplifier (e.g., EPC-9 or EPC-10).
- Pipettes: Pull patch pipettes from borosilicate glass to a resistance of 4-10 M Ω .
- Intracellular Solution (in mM): 140 Potassium gluconate, 10 KCl, 1 EGTA-Na, 10 HEPES, 2 Na2ATP; adjust pH to 7.4.
- Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; adjust pH to 7.4.
- Recording Configuration: Establish a whole-cell recording configuration.
- 3. Voltage Protocols:
- To study the effect on fast inactivation, clamp the cells for 500 ms to potentials ranging from
 -120 to -20 mV, followed by a 10 ms test pulse to +10 mV.
- To investigate slow inactivation, use a long (10 s) depolarizing pulse to -20 mV to inactivate the channels. Then, clamp the cells to -80 mV for 1.5 s to allow recovery from fast inactivation before applying test pulses.
- 4. Drug Application:



- Prepare stock solutions of S-Licarbazepine in a suitable solvent (e.g., DMSO).
- Dilute the stock solution to the desired final concentrations in the extracellular solution.
- Perfuse the cells with the control extracellular solution and then switch to the solution containing S-Licarbazepine.
- 5. Data Analysis:
- Analyze the recorded sodium currents to determine the effects of S-Licarbazepine on the
 voltage-dependence of channel activation and inactivation, as well as on the kinetics of
 recovery from inactivation. Compare the parameters obtained in the presence and absence
 of the drug.

Conclusion

Licarbazepine-d4 is a readily available research chemical that serves as an essential tool for the accurate quantification of Licarbazepine in biological matrices. Furthermore, its non-deuterated counterpart, S-Licarbazepine, is a subject of significant interest in neuropharmacology for its role as a voltage-gated sodium channel blocker. The methodologies provided in this guide offer a starting point for researchers to utilize these compounds in their studies. It is recommended to consult the original research articles for more specific details and validation data.

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